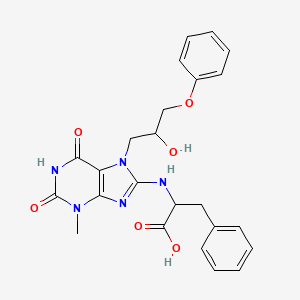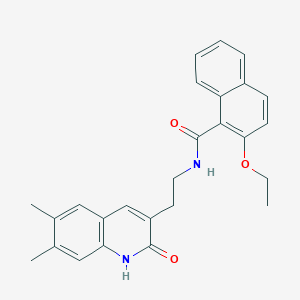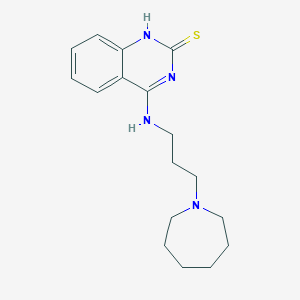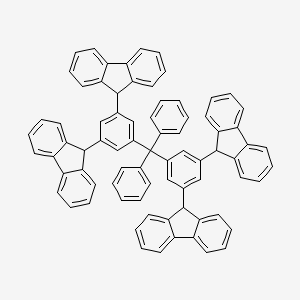![molecular formula C7H7ClNO4S2- B14101038 Carbamic acid,N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester](/img/structure/B14101038.png)
Carbamic acid,N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a carbamic acid moiety, a thienyl group, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester typically involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with ethyl carbamate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reactants and control of temperature and pressure can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thienyl derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, N-[(4-chloro-2-thienyl)sulfonyl]-, ethyl ester
- Carbamic acid, N-[(5-chloro-3-thienyl)sulfonyl]-, ethyl ester
- Carbamic acid, N-[(5-chloro-2-furyl)sulfonyl]-, ethyl ester
Uniqueness
Carbamic acid, N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester is unique due to the specific positioning of the chlorine atom on the thienyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its analogs.
Propiedades
Fórmula molecular |
C7H7ClNO4S2- |
|---|---|
Peso molecular |
268.7 g/mol |
Nombre IUPAC |
N-(5-chlorothiophen-2-yl)sulfonyl-N-ethylcarbamate |
InChI |
InChI=1S/C7H8ClNO4S2/c1-2-9(7(10)11)15(12,13)6-4-3-5(8)14-6/h3-4H,2H2,1H3,(H,10,11)/p-1 |
Clave InChI |
LCQWTHSDTMEDRE-UHFFFAOYSA-M |
SMILES canónico |
CCN(C(=O)[O-])S(=O)(=O)C1=CC=C(S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)acetate](/img/structure/B14100960.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14100973.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14100976.png)

![(8S,9S,10S,11S,13S,14R,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14100983.png)

![(5-Hydroxy-1,3-dimethylpyrazol-4-yl)(alpha,alpha,alpha-trifluoro-2-mesyl-p-tolyl)methanone, (5-Hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone](/img/structure/B14101000.png)
![2-(3-Methoxypropyl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101003.png)
![2-(3-Methoxypropyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101010.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14101013.png)

![2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14101032.png)

